2-Ethylhexyl cinnamate

Descripción general

Descripción

2-Ethylhexyl cinnamate, also known as octyl methoxycinnamate, is an organic compound primarily used as an active ingredient in sunscreens and other cosmetic products. It is an ester formed from methoxycinnamic acid and 2-ethylhexanol. This compound is known for its ability to absorb ultraviolet B (UVB) rays from the sun, thereby protecting the skin from damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl cinnamate can be synthesized through various methods. One common method involves the esterification of methoxycinnamic acid with 2-ethylhexanol. This reaction can be catalyzed by acids such as p-toluenesulfonic acid. The reaction typically occurs at elevated temperatures, around 150°C, and can achieve yields of up to 93% in 6 hours .

Another method involves the Claisen condensation of anisaldehyde with alkyl acetates, followed by transesterification with 2-ethylhexanol . This method requires careful control of reaction conditions to avoid hydrolysis of the starting materials and products.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of enzymatic catalysis, such as lipase-mediated esterification, has also been explored as a green and economical alternative to traditional chemical methods .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylhexyl cinnamate undergoes various chemical reactions, including:

Photoisomerization: Exposure to UV light can cause the compound to undergo photoisomerization, changing its molecular structure.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (NaOCl) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Photoisomerization: UV light exposure is the primary condition for this reaction.

Major Products:

Oxidation Products: Various chlorinated derivatives and other oxidized forms.

Photoisomerization Products: Isomers with altered molecular structures.

Aplicaciones Científicas De Investigación

2.1. Sunscreen Formulations

EHMC is predominantly used in sunscreens, where it serves as a UV-absorbing agent. Studies have shown that formulations containing EHMC can provide significant protection against UV radiation. For instance, a study indicated that a sunscreen formulation with 10% EHMC demonstrated effective absorption rates and minimal skin penetration, indicating its safety for topical use .

2.2. Biological Evaluation

Research has focused on the biological effects of EHMC when applied topically. A study involving healthy volunteers found that less than 0.5% of the applied dose was absorbed through the skin after 24 hours, suggesting low systemic exposure . Additionally, toxicity studies have indicated no significant embryotoxicity or teratogenic effects at tested doses .

2.3. Synthesis and Chemical Properties

The synthesis of EHMC involves transesterification reactions, which can yield high purity and conversion rates. For example, using p-toluenesulfonic acid as a catalyst at elevated temperatures resulted in yields exceeding 90% . The physicochemical properties of EHMC indicate that it is a medium-volatility compound with a boiling point greater than 184 °C, which contributes to its stability in formulations .

3.1. Dermal Absorption Studies

A comprehensive study assessed the dermal absorption of radiolabeled EHMC in various formulations. The results showed that after 24 hours of application, the absorption was minimal (0.28% ± 0.17% of the applied dose), reinforcing the compound's safety profile for topical applications .

| Study | Formulation | Absorption Rate (%) | Duration |

|---|---|---|---|

| Study A | Sunscreen with 10% EHMC | 0.28 ± 0.17 | 24 hours |

| Study B | Carbitol solvent | 44.3 (1%), 35.6 (3%), 22.7 (10%) | 24 hours |

3.2. Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety of EHMC during gestation periods in animal models. Results indicated no significant adverse effects on maternal health or fetal development at specified dosages, supporting its use in consumer products .

Mecanismo De Acción

2-Ethylhexyl cinnamate exerts its effects primarily through the absorption of UVB radiation. The compound contains chromophore groups, such as C=C and C=O, which have loosely held electrons that are excited by UV radiation. This absorption increases the electron energy level to an excited state, thereby preventing the UV radiation from penetrating the skin .

Comparación Con Compuestos Similares

Ethylhexyl methoxycinnamate: Another name for 2-ethylhexyl cinnamate.

2-Ethoxyethyl 4-methoxycinnamate: An ester of 4-methoxycinnamic acid and 2-ethoxyethol, with similar UV absorption properties.

Octocrylene: A cinnamate derivative with both UVB and some UVA absorbing properties.

Uniqueness: this compound is unique due to its high UVB absorption capacity and its widespread use in cosmetic products. Its ability to undergo photoisomerization and oxidation also makes it a valuable compound for various scientific studies .

Actividad Biológica

2-Ethylhexyl cinnamate (EHMC) is an ester derivative of cinnamic acid, recognized for its diverse biological activities, particularly in dermatological applications and as a potential antimicrobial agent. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including transesterification of ethyl 4-methoxy cinnamate with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst. This method has shown high yields, with a recent study reporting up to 93% conversion efficiency under optimized conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of EHMC and related compounds. For instance, ethyl cinnamate, a structural analog, demonstrated significant antifungal activity against various strains of Candida and Aspergillus, with minimum inhibitory concentrations (MIC) ranging from 626.62 µM to 789.19 µM . The mechanism of action involves disruption of the fungal cell membrane and interaction with ergosterol, leading to cell death.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Butyl cinnamate | 626.62 | Antifungal |

| Ethyl cinnamate | 726.36 | Antifungal |

| Methyl cinnamate | 789.19 | Antifungal |

| 4-Isopropylbenzylcinnamide | 458.15 | Antibacterial |

Dermal Absorption and Toxicity

EHMC exhibits low dermal absorption rates, remaining primarily on the skin surface after application. Studies indicate that only about 1-2% of the applied dose penetrates into systemic circulation . In animal studies, EHMC was not found to be a sensitizer and demonstrated low acute toxicity with no mortalities observed at high doses (up to 1000 mg/kg bw/day) .

Hormonal Activity

Research has also investigated the endocrine-disrupting potential of EHMC. In vitro studies showed that EHMC could influence estrogen receptor activity, suggesting possible implications for reproductive health . However, these effects were considered biologically insignificant in the context of typical exposure levels.

The biological activity of EHMC can be attributed to its lipophilic nature, which enables it to interact effectively with cellular membranes. The hydrolysis of EHMC in human plasma results in the formation of 4-methoxycinnamic acid and 2-ethylhexanol, both of which may contribute to its biological effects . The half-life of EHMC in vitro is approximately 10 hours, indicating a slow release and prolonged action within biological systems .

Case Studies

- Antimicrobial Efficacy : A study on various cinnamate derivatives found that EHMC exhibited promising antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a natural preservative in cosmetic formulations .

- Dermal Application Studies : Clinical trials assessing the dermal application of EHMC in creams showed minimal systemic absorption and no significant increase in plasma levels post-application, reinforcing its safety profile for topical use .

Propiedades

IUPAC Name |

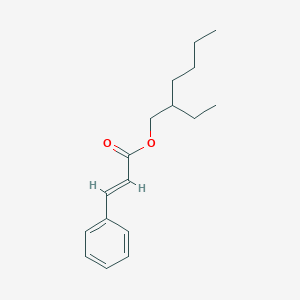

2-ethylhexyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-9-15(4-2)14-19-17(18)13-12-16-10-7-6-8-11-16/h6-8,10-13,15H,3-5,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCGLXKNITVPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936893 | |

| Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16397-78-7 | |

| Record name | 2-Ethylhexyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16397-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.